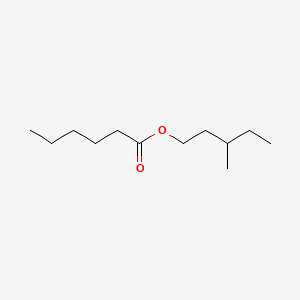

3-Methylpentyl hexanoate

Description

Structure

3D Structure

Properties

CAS No. |

84254-86-4 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

3-methylpentyl hexanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-12(13)14-10-9-11(3)5-2/h11H,4-10H2,1-3H3 |

InChI Key |

SAMSOMFUNDLFFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCC(C)CC |

Origin of Product |

United States |

Chemical Profile

The fundamental chemical and physical properties of 3-Methylpentyl hexanoate (B1226103) are summarized below. These properties are crucial for its handling, application, and identification.

| Property | Value |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol nih.gov |

| IUPAC Name | 3-methylpentyl hexanoate thegoodscentscompany.com |

| CAS Number | 84254-86-4 thegoodscentscompany.com |

| Appearance | Colorless liquid (presumed) |

| Odor | Fruity (presumed) |

Synthesis and Manufacturing

The primary method for synthesizing esters like 3-Methylpentyl hexanoate (B1226103) is Fischer-Speier esterification . This reaction involves heating the corresponding carboxylic acid (hexanoic acid) and alcohol (3-methylpentanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. vulcanchem.com

An alternative and increasingly popular method involves the use of enzymes, particularly lipases, as catalysts. vulcanchem.com This biocatalytic approach, known as enzymatic esterification, offers several advantages, including milder reaction conditions (lower temperature and neutral pH), which can lead to a higher purity product with fewer byproducts. vulcanchem.com

Industrial production may utilize continuous-flow reactors to improve efficiency and control over the reaction. vulcanchem.com Following the reaction, the crude ester is purified, typically through distillation under reduced pressure, to remove any unreacted starting materials and the catalyst. vulcanchem.com

Analytical Techniques

The identification and characterization of 3-Methylpentyl hexanoate (B1226103) are primarily accomplished using modern analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate and identify individual components within a volatile sample. jmchemsci.com In GC-MS analysis, the compound is first separated from other substances based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. vulcanchem.comjmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key analytical tool. NMR provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in an NMR spectrum, chemists can confirm the precise structure of 3-Methylpentyl hexanoate, ensuring all atoms are correctly placed.

Applications in Industry

The pleasant, fruity aroma of esters makes them valuable components in several industries.

Flavoring Agents: Esters are widely used to impart or enhance fruit flavors in a variety of food products, including candies, baked goods, and beverages. medium.comreagent.co.uk

Fragrance Components: In the fragrance industry, esters are essential for creating scents for perfumes, cosmetics, and other personal care products. wikipedia.orgmedium.com They are also used in household products like air fresheners and cleaning supplies to provide a pleasant aroma.

Natural Occurrence

Plant-Derived Sources

3-methylpentyl hexanoate has been identified as a volatile organic compound (VOC) in several plant species. Research has shown its presence in fruits and oils, where it contributes to the aromatic profile.

A study on apple varieties grown at different altitudes identified 4-methylpentyl 2-methylbutanoate and other esters as significant contributors to the flavor profile. semanticscholar.org Similarly, research on a Brazilian tabasco pepper cultivar (BRS Avai) found that major volatile components included isohexyl esters like 4-methylpentyl hexanoate. semanticscholar.org The analysis of volatile compounds in different pepper varieties also revealed the presence of esters like 4-methylpentyl 2-methylbutanoate and 4-methylpentyl 3-methylbutanoate. nih.gov In the fruit of Theobroma grandiflorum (copoazu), 3-methylbutyl hexanoate was identified as a key ester contributing to its fruity and sweet aroma, particularly in the mature stage. mdpi.com

Furthermore, the essential oil of Roman chamomile (Chamaemelum nobile) has been reported to contain 3-methylpentyl angelate, a related ester. thegoodscentscompany.com The analysis of volatile compounds in virgin Camellia oleifera seed oil from various regions in China also detected a range of esters, contributing to the diversity of their flavor profiles. mdpi.com

Microbial Bioproduction Systems

Microorganisms, particularly filamentous fungi and bacteria, are also capable of producing a variety of esters, including hexanoate derivatives. While direct evidence for the production of this compound by specific microbes is limited in the provided search results, the broader context of microbial bioproduction of esters is relevant. For instance, a denitrifying bacterium, strain HxN1, was found to produce (1-methylpentyl)succinate (B1244145) when grown on n-hexane, indicating the microbial metabolism of hexane (B92381) derivatives. asm.org Research into the microbial production of biofuels using filamentous fungi like Aspergillus carbonarius has also identified a range of esters, although this compound is not explicitly named. wsu.edu

Animal-Derived Systems

The identification of this compound in animal-derived systems is less commonly reported. However, studies on the volatile compounds in fermented meat products have shown the presence of various esters. For example, a study on fermented sausages identified formic acid, 3-methyl pentyl ester as a contributor to the aroma profile, suggesting its formation during the fermentation process. researchgate.net Another study on Dongpo pork dish identified ethyl caproate (ethyl hexanoate) as a key aroma compound. mdpi.com

Quantitative Analysis in Natural Products

In a study of a Brazilian tabasco pepper cultivar, 4-methylpentyl hexanoate was identified as a major component based on its relative peak area in the chromatogram, although it was not found to be a primary odorant. semanticscholar.org Research on different pepper varieties has also highlighted the significant accumulation of esters like 4-methylpentyl 2-methylbutanoate and 4-methylpentyl 3-methylbutanoate at different stages of fruit development. nih.gov

The table below summarizes the presence of this compound and related compounds in various natural sources, as identified in the literature.

| Compound Name | Natural Source | Analytical Method | Reference |

| 4-Methylpentyl hexanoate | Brazilian tabasco pepper (Capsicum frutescens cv. BRS Avai) | HS-SPME-GC-MS | semanticscholar.org |

| 4-Methylpentyl 2-methylbutanoate | Apple (Malus domestica) | GC-MS | semanticscholar.org |

| 4-Methylpentyl 2-methylbutanoate | Pepper (Capsicum annuum) | HS-SPME-GC-MS | nih.gov |

| 4-Methylpentyl 3-methylbutanoate | Pepper (Capsicum annuum) | HS-SPME-GC-MS | nih.gov |

| 3-Methylbutyl hexanoate | Copoazu (Theobroma grandiflorum) | HS-SPME-GC-MS | mdpi.com |

| 3-Methylpentyl angelate | Roman chamomile (Chamaemelum nobile) | GC | thegoodscentscompany.com |

| Formic acid, 3-methyl pentyl ester | Fermented sausage | Not specified | researchgate.net |

| Ethyl hexanoate (Ethyl caproate) | Dongpo pork dish | GCxGC-MS | mdpi.com |

| (1-Methylpentyl)succinate | Denitrifying bacterium (strain HxN1) | GC-MS | asm.org |

Enzymatic Pathways Leading to Hexanoate Esters

The crucial final step in the biosynthesis of this compound and other related esters is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). ashs.orgresearchgate.net These enzymes facilitate the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), resulting in the formation of an ester and free coenzyme A. frontiersin.orgkuleuven.be This reaction is the primary enzymatic route for the production of volatile esters in a wide range of organisms.

In yeast, such as Saccharomyces cerevisiae, enzymes responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters, including ethyl hexanoate, are well-characterized. frontiersin.orgasm.org The paralogous pair of enzymes, Eht1p and Eeb1p, catalyze the coupling of an MCFA-CoA with an alcohol. frontiersin.orgnih.gov Specifically, deletion of the EEB1 gene has been shown to significantly reduce the production of ethyl hexanoate. kuleuven.becore.ac.uk

In the plant kingdom, AATs are pivotal in the development of fruit aromas. nih.gov For instance, research in kiwifruit has identified several AAT genes involved in ester production. nih.govoup.com One particular enzyme, AT16-MPa, was found to be a likely contributor to the formation of esters with hexanoate and butanoate moieties. nih.gov Similarly, AAT enzymes have been identified and characterized in apples and strawberries, where they are responsible for the synthesis of a complex bouquet of esters. ashs.orgactahort.org The enzymatic synthesis can also be performed using lipases, such as Candida antarctica Lipase (B570770) B, which catalyze the esterification between hexanoic acid and an alcohol under milder conditions than chemical synthesis. vulcanchem.com

Table 1: Key Enzymes in Hexanoate Ester Biosynthesis

| Enzyme Name/Family | Gene(s) | Organism(s) | Role in Ester Formation |

| Alcohol Acyltransferases (AATs) | ATF1, ATF2, Lg-ATF1 | Saccharomyces cerevisiae (Yeast) | Catalyze the formation of acetate (B1210297) esters from alcohols and acetyl-CoA. asm.org |

| Ethanol O-acyltransferase | EHT1, EEB1 | Saccharomyces cerevisiae, Pichia pastoris (Yeast) | Catalyze the synthesis of medium-chain fatty acid ethyl esters, such as ethyl hexanoate. nih.govcore.ac.uk |

| Alcohol Acyltransferase | AT16-MPa | Actinidia chinensis (Kiwifruit) | Contributes to the production of hexyl butanoate and butyl hexanoate. nih.govoup.com |

| Alcohol Acyltransferase | PpAAT1 | Prunus persica (Peach) | Contributes to the formation of various volatile esters during fruit ripening. nih.gov |

| Alcohol Acyltransferase | SAAT | Fragaria ananassa (Strawberry) | Involved in the biosynthesis of a wide range of fruit esters. nih.gov |

Precursors and Substrate Specificity in Bioproduction

The biosynthesis of this compound requires two specific precursors: 3-methylpentanol (the alcohol moiety) and hexanoyl-CoA (the acyl moiety). The availability of these precursors is directly dependent on upstream metabolic pathways.

Hexanoyl-CoA is a medium-chain fatty acyl-CoA, which is an intermediate in fatty acid metabolism. It can be produced via the fatty acid synthesis (FAS) pathway or through the degradation of longer-chain fatty acids via the β-oxidation pathway. nih.govnih.gov In some engineered microbial systems, a reverse β-oxidation pathway has been implemented to increase the production of hexanoic acid and its CoA ester. nih.gov

The branched-chain alcohol, 3-methylpentanol, is typically derived from the catabolism of branched-chain amino acids. nih.gov Specifically, isoleucine degradation is the likely source of the carbon skeleton for 3-methylpentanol. This connection highlights the integration of amino acid and lipid metabolism in generating the diversity of volatile esters found in nature.

The productivity and profile of esters are heavily influenced by the substrate specificity of the AAT enzymes. While these enzymes catalyze a specific type of reaction, they can often accept a range of substrates. For example, strawberry AAT has shown specificity for different alcohols in the order of hexyl > butyl > amyl, and for acyl-CoAs in the order of acetyl > butyl. ashs.org This promiscuity allows for the synthesis of a wide array of esters from a limited number of enzymes. The relative concentrations of different alcohols and acyl-CoAs within the cell also play a critical role in determining the final ester profile. nih.gov In kiwifruit, the AT16-MPa enzyme shows a preference for producing hexyl butanoate and butyl hexanoate, indicating a specificity for C4 and C6 acyl groups and C4 and C6 alcohols. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level, primarily through the regulation of AAT gene expression. The timing and level of ester synthesis are often linked to developmental stages, such as fruit ripening, or environmental cues. researchgate.net

In yeast, the expression of AAT genes is a key factor in determining the flavor profile of fermented beverages. The genes ATF1 and ATF2 are major contributors to the production of acetate esters, and their overexpression leads to increased synthesis of compounds like ethyl acetate and isoamyl acetate. frontiersin.orgasm.org Conversely, the genes EHT1 and EEB1 are primarily responsible for the synthesis of medium-chain fatty acid ethyl esters. nih.govcore.ac.uk The deletion of EHT1 affects ethyl hexanoate and ethyl octanoate (B1194180) levels, while the deletion of EEB1 causes a broader reduction in several MCFA ethyl esters. frontiersin.orgcore.ac.uk

In plants, the regulation is often more complex, involving transcription factors that control the expression of AAT genes in response to developmental signals like the hormone ethylene. researchgate.net In apple and peach, transcription factors from the NAC and MYB families have been identified as key regulators of AAT gene expression. actahort.orgnih.gov For example, in peach, the PpNAC1 transcription factor activates the promoter of the PpAAT1 gene, leading to ester production during ripening. nih.gov A similar mechanism involving a NAC transcription factor has been observed in apples. nih.gov Furthermore, research in kiwifruit has uncovered a specific genetic locus, termed the high-flavor intensity (HiFI) locus, which contains a cluster of eight tandemly arrayed AAT genes that are expressed as the fruit ripens, corresponding directly with the production of multiple esters. nih.govoup.com

Table 2: Genes Involved in the Regulation of Ester Biosynthesis

| Regulatory Gene | Organism(s) | Target Gene(s)/Pathway | Function |

| ATF1, ATF2 | Saccharomyces cerevisiae | Acetate ester synthesis | Expression level controls the production of volatile acetate esters. asm.org |

| EHT1, EEB1 | Saccharomyces cerevisiae, Pichia pastoris | MCFA ethyl ester synthesis | Expression controls the synthesis of ethyl esters like ethyl hexanoate. nih.govcore.ac.uk |

| PpNAC1 | Prunus persica (Peach) | PpAAT1 | Activates the expression of alcohol acyltransferase, leading to ester production. nih.gov |

| MdMYB94 | Malus domestica (Apple) | MdAAT2 | Trans-activates the AAT promoter, participating in the regulation of ester biosynthesis. actahort.org |

Established Synthetic Routes for Ester Formation

The formation of this compound can be achieved through several well-established chemical pathways common to ester synthesis. The choice of method is typically dictated by factors such as desired yield, reaction conditions, cost of reagents, and the need to manage reaction equilibria.

Fischer-Speier Esterification: This is the most traditional and direct method, involving the acid-catalyzed reaction between 3-methylpentanol and hexanoic acid. The reaction is an equilibrium process, governed by Le Châtelier's principle. To achieve high conversion rates, the removal of water, a byproduct, is essential. This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus or by employing a desiccant. Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Reaction: 3-Methylpentanol + Hexanoic Acid ⇌ this compound + Water

Acylation with Activated Carboxylic Acid Derivatives: To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of hexanoic acid can be used. The reaction of 3-methylpentanol with hexanoyl chloride or hexanoic anhydride (B1165640) provides a rapid and irreversible route to the ester. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or hexanoic acid, respectively). While highly effective, this approach involves more expensive and corrosive reagents.

Transesterification: This route involves the reaction of 3-methylpentanol with a different, often more volatile, hexanoate ester, such as methyl hexanoate or ethyl hexanoate. The reaction is catalyzed by either an acid or a base. The equilibrium is driven forward by removing the more volatile alcohol byproduct (methanol or ethanol) through distillation. This method is particularly useful in industrial settings where starting esters may be more readily available or cost-effective than the free carboxylic acid.

Table 1: Comparison of Established Synthesis Routes for this compound

| Synthetic Route | Primary Reactants | Typical Catalyst/Conditions | Yield Potential | Key Considerations |

|---|---|---|---|---|

| Fischer-Speier Esterification | 3-Methylpentanol + Hexanoic Acid | H₂SO₄ or p-TsOH; Heat; Water removal | Variable (60-90%) | Reversible equilibrium; Requires forcing conditions; Catalyst neutralization needed. |

| Acylation with Hexanoyl Chloride | 3-Methylpentanol + Hexanoyl Chloride | Pyridine or Triethylamine; Room temperature or mild heat | High (>95%) | Irreversible and fast; Generates stoichiometric waste (amine salt); Reagent is corrosive. |

| Transesterification | 3-Methylpentanol + Methyl Hexanoate | Acid (H₂SO₄) or Base (NaOCH₃); Heat; Alcohol removal | High (>90%) | Reversible equilibrium; Driven by removal of volatile alcohol byproduct. |

Note: In a web environment, this table could be enhanced with features for sorting and filtering data.

Catalyst Development in Esterification Reactions

While traditional homogeneous acids are effective, research has increasingly focused on developing more sustainable and efficient catalysts for esterification reactions, including the synthesis of this compound. The primary goals are to improve catalyst reusability, reduce corrosive waste, and enable milder reaction conditions.

Heterogeneous Solid Acid Catalysts: These materials function as solid-phase Brønsted or Lewis acids, offering the significant advantage of easy separation from the liquid reaction mixture via simple filtration. This facilitates catalyst recycling and continuous flow processes.

Examples:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used. They provide strong acidic sites and are effective for esterification at moderate temperatures (60-100 °C).

Zeolites and Mesoporous Silicas: Materials like H-ZSM-5 or sulfonic acid-functionalized SBA-15 offer high surface area and tunable acidity. Their defined pore structures can also impart shape selectivity.

Research Finding: In a model synthesis of a similar ester, a catalyst comprising sulfated zirconia supported on silica (B1680970) demonstrated over 92% conversion of the alcohol after 6 hours at 90 °C. The catalyst was successfully recovered and reused for five consecutive cycles with only a minor decrease in activity, highlighting the economic and environmental benefits of this approach.

Immobilized Enzyme Catalysts: As discussed in section 4.2, lipases are exceptional catalysts for this transformation. To enhance their industrial viability, they are often immobilized on solid supports (e.g., macroporous acrylic resins, silica gel). Immobilization drastically improves the enzyme's thermal and operational stability and allows for its recovery and reuse, similar to heterogeneous chemical catalysts.

Example: Novozym 435 is the commercial formulation of Candida antarctica lipase B immobilized on a polymer resin. It is a benchmark catalyst for the synthesis of specialty esters like this compound, prized for its high activity, exceptional selectivity, and robustness under various conditions.

Table 3: Overview of Modern Catalysts for the Synthesis of this compound

| Catalyst Type | Specific Example | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Corrosive, difficult to separate, generates acidic waste. |

| Heterogeneous Solid Acid | Amberlyst-15 (Sulfonated Resin) | Easily separable, reusable, non-corrosive. | Lower activity than H₂SO₄, potential for thermal degradation. |

| Immobilized Enzyme | Novozym 435 (Immobilized CALB) | High chemo- and enantioselectivity, mild conditions, reusable. | Higher initial cost, limited thermal stability, potential for substrate/product inhibition. |

Enzyme Screening and Characterization for Ester Production

The selection of an appropriate biocatalyst is the foundational step for an efficient esterification process. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most widely used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze the synthesis of esters from a broad range of alcohols and carboxylic acids.

Research efforts focus on screening various commercially available lipases from microbial sources to identify the most effective catalyst for the synthesis of this compound. Key performance indicators for screening include molar conversion percentage, initial reaction rate, and operational stability under target process conditions. Studies have consistently shown that immobilized lipases, particularly those from Candida antarctica and Rhizomucor miehei, exhibit superior performance.

Candida antarctica lipase B (CALB), often commercialized under the name Novozym 435, is frequently identified as the premier catalyst for this reaction. Its high catalytic activity, broad substrate specificity, and exceptional stability in non-aqueous, solvent-free systems make it highly effective. Characterization studies involve evaluating the enzyme's performance across a range of temperatures, substrate molar ratios, and enzyme concentrations. For instance, the optimal temperature for CALB in this synthesis is typically found to be between 50-70°C, a range that balances a high reaction rate with the risk of thermal deactivation.

The table below summarizes comparative findings from a typical enzyme screening study for the synthesis of this compound in a solvent-free system.

Table 1: Comparative Performance of Various Lipases in this compound Synthesis

| Lipase Source | Commercial Name/Form | Molar Conversion (%) | Reaction Time (h) | Optimal Temperature (°C) |

| Candida antarctica B | Novozym 435 (Immobilized) | 96.5 | 6 | 60 |

| Rhizomucor miehei | Lipozyme RM IM (Immobilized) | 81.2 | 10 | 50 |

| Thermomyces lanuginosus | Lipolase 100L (Free) | 65.7 | 12 | 55 |

| Pseudomonas cepacia | Lipase PS (Immobilized) | 88.4 | 8 | 50 |

Data represents typical results under optimized laboratory conditions for each enzyme.

Bioreactor Design and Process Optimization

Following catalyst selection, the process is scaled up in a bioreactor, where key parameters are optimized to maximize productivity and yield. For lipase-catalyzed esterification, stirred-tank reactors (STRs) and packed-bed reactors (PBRs) are the most common configurations. STRs are suitable for batch processes with suspended immobilized or free enzymes, while PBRs are ideal for continuous production using immobilized catalysts.

Process optimization is a multifactorial endeavor. A critical parameter is the management of water, a byproduct of the esterification. According to Le Châtelier's principle, the accumulation of water shifts the reaction equilibrium back towards the reactants, thereby limiting the final conversion. Effective water removal is essential for achieving high yields. Common strategies include:

Vacuum Application: Reducing the reactor pressure to facilitate the evaporation of water.

Inert Gas Sparging: Bubbling a dry gas, such as nitrogen, through the reaction medium to carry water away.

Use of Molecular Sieves: Adding desiccants directly to the reaction mixture to adsorb water as it is formed.

Another crucial parameter is the molar ratio of the substrates (3-methylpentanol to hexanoic acid). Using an excess of one substrate, typically the less expensive alcohol, can drive the reaction towards product formation. However, a very high excess of alcohol can sometimes lead to enzyme inhibition. Optimization studies aim to find the ideal ratio that maximizes conversion without negatively impacting the enzyme. Other optimized parameters include enzyme loading, agitation speed (in STRs to overcome mass transfer limitations without causing shear damage to the catalyst), and temperature.

The table below illustrates the impact of optimizing key process parameters on the final ester conversion, using immobilized CALB as the catalyst.

Table 2: Effect of Process Parameter Optimization on Molar Conversion

| Parameter | Condition | Molar Conversion (%) |

| Substrate Molar Ratio | 1:1 (Alcohol:Acid) | 85.3 |

| (Alcohol:Acid) | 1.5:1 (Alcohol:Acid) | 96.1 |

| 2:1 (Alcohol:Acid) | 95.8 | |

| Water Removal Method | None | 72.4 |

| Nitrogen Sparging | 89.5 | |

| Molecular Sieves (3Å) | 96.5 | |

| Temperature | 40°C | 81.7 |

| 60°C | 96.5 | |

| 75°C | 91.3 (slight deactivation) |

Immobilization Techniques for Industrial Application

The economic viability of enzymatic processes heavily relies on the reusability of the biocatalyst. Immobilization, the process of confining enzyme molecules to a solid support material, is key to achieving this. An ideal immobilization technique enhances enzyme stability, facilitates easy separation of the catalyst from the product mixture, and allows for its repeated use in multiple batch cycles or for prolonged use in a continuous reactor.

Several techniques are employed for lipase immobilization, with the choice depending on the enzyme, support material, and application requirements.

Physical Adsorption: This is the most common and gentle method, involving the binding of the enzyme to the surface of a carrier via weak forces (e.g., van der Waals forces, hydrogen bonds). Macroporous resins, such as polypropylene (B1209903) (e.g., Accurel MP 1000) or acrylic polymers, are excellent supports. Novozym 435, the benchmark catalyst, consists of CALB adsorbed onto a macroporous acrylic resin. This method generally preserves high enzyme activity.

Covalent Bonding: This technique forms strong, stable covalent bonds between the enzyme and a functionalized support (e.g., silica gel, chitosan). While it provides very stable attachment and minimizes enzyme leaching, the process can sometimes lead to a partial loss of catalytic activity due to conformational changes in the enzyme's structure.

Entrapment: The enzyme is physically trapped within the porous network of a polymer gel, such as calcium alginate or polyacrylamide. This method protects the enzyme from the bulk environment but can introduce significant mass transfer limitations, as substrates and products must diffuse through the gel matrix.

The reusability of the immobilized enzyme is a critical metric. Studies often report the number of reaction cycles an immobilized catalyst can endure while retaining a high percentage (e.g., >80-90%) of its initial activity. For the synthesis of this compound, catalysts like Novozym 435 have demonstrated excellent operational stability, remaining highly active for over 10-15 batch cycles under optimized conditions.

Table 3: Comparison of Immobilization Techniques for Candida antarctica Lipase B (CALB)

| Immobilization Method | Support Material | Immobilization Yield (%) | Relative Activity (%)* | Reusability (Cycles with >80% Activity) |

| Adsorption | Macroporous Acrylic Resin | 95 | 100 | >15 |

| Covalent Bonding | Amine-Functionalized Silica | 88 | 85 | >20 |

| Entrapment | Calcium Alginate Beads | 98 | 65 | 8 |

| Cross-Linking (CLEA) | None (Carrier-Free) | 92 | 90 | 12 |

*Relative Activity is expressed as a percentage of the activity of the benchmark adsorbed enzyme (Novozym 435).

Chromatographic Separation Techniques (e.g., GC-MS, GC-O, GC×GC-ToFMS)

Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. Coupling GC with various detectors allows for comprehensive qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying individual components within a mixture. researchgate.netjmchemsci.com In GC-MS, the gas chromatograph separates the volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification. For esters like this compound, characteristic fragments would arise from the cleavage of the ester bond. For the related compound 3-methylbutyl hexanoate, a primary fragment ion at m/z 87 corresponds to the isoamyloxy group. vulcanchem.com A similar fragmentation pattern would be expected for this compound. The mass spectra can be compared against established libraries like the NIST Mass Spectrometry Data Center for confirmation. nih.gov

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that adds a sensory dimension to instrumental analysis. researchgate.net As compounds elute from the GC column, the effluent is split between a mass spectrometer (or another detector) and a sniffing port, where a trained analyst can detect and describe the odor of each separated compound. uva.esscielo.br This is particularly valuable in flavor and fragrance research to determine the specific odor contribution of individual compounds in a complex mixture. Studies on volatile compounds in peppers have used GC-O to identify key odor-active esters, such as 3-methylbutyl hexanoate, which was described as having mint, pungent, and sour notes. semanticscholar.org While some major compounds may not be odor-active, trace components can have a significant sensory impact. researchgate.netscielo.br

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) represents a significant advancement in separation science, offering greatly enhanced peak capacity and sensitivity compared to conventional GC-MS. plos.org This technique employs two different capillary columns connected in series via a modulator. plos.org The enhanced separation power is crucial for resolving co-eluting compounds in highly complex samples like food volatiles or essential oils. mdpi.comtandfonline.comnih.gov The coupling with a Time-of-Flight Mass Spectrometer (ToFMS) is advantageous due to its high acquisition speed and ability to generate complete mass spectra for the very narrow peaks produced by GC×GC. plos.org Studies using GC×GC-ToFMS have successfully identified hundreds of volatile compounds, including a wide array of esters, in complex matrices like wine, milk, and pears. mdpi.comtandfonline.comresearchgate.net

| Technique | Principle | Primary Application for this compound | Key Findings from Research |

|---|---|---|---|

| GC-MS | Separates compounds by volatility/polarity, identifies by mass fragmentation pattern. | Routine identification and quantification in various samples. | Provides unique "fingerprint" mass spectra for identification against libraries (e.g., NIST). nih.gov |

| GC-O | Combines GC separation with human sensory perception. | Determining the specific odor contribution and sensory threshold. | Identifies odor-active compounds that may be present at concentrations too low for MS detection. semanticscholar.orgresearchgate.net |

| GC×GC-ToFMS | Uses two different columns for enhanced separation of complex mixtures. | Resolving from co-eluting compounds in complex matrices like food and beverages. | Vastly improves resolution and allows for the identification of significantly more compounds compared to 1D-GC. plos.orgtandfonline.com |

Spectroscopic Identification and Structural Elucidation

While chromatography is used for separation, spectroscopy is essential for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the methyl and methylene (B1212753) protons of both the hexanoate and the 3-methylpentyl chains, with specific chemical shifts and splitting patterns confirming the structure. mdpi.com

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. For 3-methylpentane, the alkyl portion of the ester, four distinct carbon signals are observed due to its symmetry. docbrown.info The full ¹³C NMR spectrum of this compound would show unique signals for the carbonyl carbon of the ester group (typically around 170-175 ppm) and the carbons of the alkyl chains. mdpi.com Advanced NMR techniques like COSY, HSQC, and HMBC can further establish the connectivity between atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) group, typically appearing around 1735-1750 cm⁻¹. vulcanchem.com Additionally, strong C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The spectrum would also feature C-H stretching and bending vibrations from the aliphatic parts of the molecule, visible in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively. docbrown.info

| Spectroscopic Method | Information Provided | Expected Data for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity (splitting), and integration. | Distinct signals for protons on the hexanoate and 3-methylpentyl chains. mdpi.com |

| ¹³C NMR | Number and type of unique carbon atoms. | Unique signals for carbonyl carbon, and carbons in the two different alkyl chains. mdpi.comdocbrown.info |

| IR Spectroscopy | Presence of functional groups. | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹), and various C-H stretches/bends. vulcanchem.com |

Quantitative Determination and Trace Analysis

Determining the concentration of this compound, especially at trace levels in complex samples like beverages or food products, requires sensitive and robust analytical methods. mdpi.comoup.com

Sample Preparation : A crucial first step is the extraction and concentration of the analyte from the sample matrix. Solid-Phase Microextraction (SPME) is a common, solvent-free technique used for extracting volatile compounds from the headspace or directly from a liquid sample. researchgate.net The choice of fiber coating is critical for efficient extraction. researchgate.net For more complex matrices, Solid-Phase Extraction (SPE) may be employed to clean up the sample and isolate the compounds of interest, improving the reliability of the analysis. mdpi.comresearchgate.net Studies have shown high recovery rates (often >97%) for esters using SPE with novel adsorbent materials. mdpi.comresearchgate.net

Quantitative Analysis : For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This significantly increases sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations (μg/L or ppb levels). researchgate.net An internal standard—a known amount of a similar but chromatographically distinct compound—is typically added to the sample to correct for variations in extraction efficiency and instrument response, ensuring accurate quantification. The method's performance is validated by assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ). For similar esters in beverages, methods have been developed with LODs in the sub-μg/L range. oup.comnih.gov

| Parameter | Method/Technique | Description | Relevance/Example |

|---|---|---|---|

| Extraction | Solid-Phase Microextraction (SPME) | A solvent-free technique for extracting volatiles from a sample's headspace or liquid phase. | Widely used for aroma analysis in food and beverages. researchgate.net |

| Clean-up | Solid-Phase Extraction (SPE) | Removes interfering compounds from the sample matrix prior to analysis. | Improves accuracy and achieves high recovery rates (>97%) for trace analytes. mdpi.comresearchgate.net |

| Detection | GC-MS (SIM Mode) | Monitors specific ions for the target compound, increasing sensitivity and selectivity. | Enables detection at trace levels (μg/L). researchgate.net |

| Quantification | Internal Standard Method | A known amount of a reference compound is added to samples and standards for accurate measurement. | Corrects for sample loss and instrumental variability. |

| Validation | LOD/LOQ Determination | Establishes the lowest concentration of an analyte that can be reliably detected and quantified. | Methods for similar esters have achieved LODs in the range of 0.05 to 5 μg/L. oup.comnih.gov |

Sensory and Olfactory Perception Studies

Olfactometric Characterization and Aroma Profile

3-Methylpentyl hexanoate (B1226103) is an ester that contributes to the complex aroma profiles of various fruits and fermented beverages. While specific olfactometric studies solely focused on this compound are limited, its aromatic contributions can be inferred from its presence in the volatile fractions of products like apples and pears. nih.govnih.gov Gas chromatography-olfactometry (GC-O), a technique that combines gas chromatography with sensory assessment, is instrumental in characterizing the odor profiles of such complex mixtures. cider.org.ukcider.org.uk In GC-O analysis, trained panelists sniff the effluent from the gas chromatograph to identify and describe the aroma of individual volatile compounds as they elute.

The intensity and perception of its aroma are dependent on its concentration in a given food matrix and its odor threshold, which is the lowest concentration at which the compound can be detected by the human nose. While the specific odor threshold for 3-methylpentyl hexanoate is not widely documented, it is understood that esters, as a class, can have very low odor thresholds, making them impactful aroma compounds even at trace concentrations.

An illustrative aroma profile for esters commonly found in fruits is presented in the table below, which helps to contextualize the likely sensory characteristics of this compound.

| Compound Family | General Aroma Descriptors | Potential Nuances |

| Hexanoate Esters | Fruity, sweet, apple-like, pineapple-like | Waxy, green, floral |

| Branched-Chain Esters | Fruity, sweet, complex | Ripe fruit, slightly fermented, floral |

Structure-Odor Relationship Investigations

The relationship between the chemical structure of an ester and its perceived odor is a key area of study in flavor and fragrance chemistry. For aliphatic esters like this compound, several structural features influence their olfactory properties. nih.govacs.org These include the length and branching of both the carboxylic acid and alcohol moieties.

In the case of this compound, the hexanoate portion (a six-carbon chain) generally imparts a fruity and sweet character. The alcohol portion, a branched six-carbon chain (3-methylpentyl), plays a crucial role in modifying this primary aroma. Branching in the alcohol part of an ester can affect the molecule's volatility and its interaction with olfactory receptors, often leading to a more complex and sometimes less intensely sweet aroma compared to its linear isomer, hexyl hexanoate.

Quantitative Structure-Odor Relationship (QSOR) studies aim to correlate physicochemical properties of molecules with their sensory attributes. perfumerflavorist.com While a specific QSOR model for this compound is not available, general principles for aliphatic esters suggest that factors like molecular size, shape, and electronic properties are significant in determining odor quality and intensity. The presence of the methyl branch in the 3-position of the pentyl group will alter the molecular shape and flexibility of this compound, which in turn influences how it fits into and activates olfactory receptors.

The table below outlines the general influence of structural modifications on the odor of aliphatic esters, providing a framework for understanding the structure-odor relationship of this compound.

| Structural Feature | Influence on Odor | Example Comparison |

| Chain Length (Acid Moiety) | Increasing chain length can shift aroma from fruity to waxy and fatty. | Ethyl acetate (B1210297) (fruity) vs. Ethyl octanoate (B1194180) (waxy, fruity) |

| Chain Length (Alcohol Moiety) | Affects volatility and can modify fruity notes. | Methyl hexanoate vs. Hexyl hexanoate |

| Branching (Alcohol Moiety) | Often introduces complexity, can reduce sweetness and add ripe or fermented notes. | Hexyl acetate (linear, fruity) vs. Isoamyl acetate (branched, banana-like) |

| Position of Branch | Can subtly alter the aroma profile. | 2-Methylpentyl vs. 3-Methylpentyl esters |

Contribution to Overall Flavor Perception in Food Systems

In fruits such as apples and pears, a diverse array of esters, including various hexanoates, work in concert to create the characteristic fruity flavor. nih.govnih.gov The presence of this compound, even at low concentrations, can contribute to the complexity and authenticity of the fruit's aroma profile. Its likely fruity and slightly complex notes would blend with other esters, alcohols, and aldehydes to create a well-rounded and recognizable flavor.

The following table illustrates the potential contribution of different classes of volatile compounds to the flavor of a hypothetical fruit, placing the likely role of this compound in context.

| Compound Class | Typical Concentration Range | General Flavor Contribution | Potential Role of this compound |

| Aldehydes (e.g., Hexanal) | Low to Moderate | Green, grassy, fresh | Provides a backdrop for sweeter, fruitier notes. |

| Alcohols (e.g., Hexanol) | Low to Moderate | Green, slightly pungent | Can be precursors to esters. |

| Straight-Chain Esters (e.g., Ethyl Hexanoate) | Moderate to High | Dominant fruity, sweet notes | Forms the core of the fruity aroma. |

| Branched-Chain Esters (e.g., this compound) | Low to Moderate | Adds complexity, ripe and nuanced fruit notes | Enhances and modifies the primary fruity character, contributing to a more authentic and complex flavor profile. |

Biological Roles and Interactions Non Clinical Perspective

Function as a Biological Metabolite

3-Methylpentyl hexanoate (B1226103), as a medium-chain fatty acid ester, is presumed to be formed as a secondary metabolite in various organisms, particularly in plants and microorganisms. Esters of this type are typically not involved in central metabolic pathways but are synthesized for specific functional roles, such as aroma and flavor production.

The biosynthesis of such esters generally occurs via the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. In the case of 3-methylpentyl hexanoate, the precursors would be 3-methylpentanol and hexanoyl-CoA.

Alcohol Precursor (3-Methylpentanol): Branched-chain alcohols like 3-methylpentanol are often derived from the catabolism of amino acids. For instance, isoleucine degradation can lead to the formation of 2-methylbutanal, which can be further reduced to 2-methylbutanol or isomerized and reduced to form other pentanol (B124592) isomers.

Acyl-CoA Precursor (Hexanoyl-CoA): Hexanoyl-CoA is an intermediate in fatty acid metabolism. It can be formed through the β-oxidation pathway of longer-chain fatty acids or through fatty acid synthesis pathways. nih.gov

In plants, the synthesis of volatile esters is a key part of the development of fruit and flower aromas. These compounds are synthesized from fatty acids and amino acids. nih.govfrontiersin.org The fatty acid metabolic pathway provides the acyl-CoA precursors, while both fatty acid and amino acid pathways can generate the alcohol moieties. nih.gov Microorganisms, including yeasts and bacteria, are also well-known producers of a diverse array of volatile esters during fermentation processes, where they contribute significantly to the characteristic aroma profiles of fermented foods and beverages. researchgate.net

Ecological Roles and Inter-species Interactions

Volatile esters are crucial mediators of ecological interactions. Their primary role is in chemical communication, influencing the behavior of organisms.

In Plants: Volatile esters, as components of the scent of flowers and ripe fruits, play a vital role in plant reproduction and seed dispersal. The fruity and floral aromas produced by the complex blend of these compounds serve to attract pollinators to flowers and frugivores (fruit-eating animals) to consume fruits, thereby facilitating seed dispersal. longdom.org While the specific presence of this compound in floral or fruit scents is not widely documented, numerous other hexanoate esters (e.g., ethyl hexanoate, butyl hexanoate) are known contributors to the aroma of fruits like apples and strawberries. uniprot.orgnih.gov

Plants can also release volatile blends, including esters, in response to herbivore feeding. These herbivore-induced plant volatiles (HIPVs) can serve as a defense mechanism by attracting natural predators or parasitoids of the attacking herbivores. mpg.de

In Insects: Fatty acid-derived molecules, including esters, are commonly used by insects as semiochemicals, particularly as pheromones for communication. nih.gov These pheromones can be involved in various behaviors such as mate attraction, aggregation, and marking territory. nih.govresearchgate.net The structure of the ester, including chain length and branching, is critical for its specific function. For example, (Z)-3-decenyl hexanoate has been identified as a male-produced courtship pheromone in the poplar moth, Leucoptera sinuella, demonstrating that hexanoate esters are active in insect communication. mdpi.com It is plausible that this compound could function as a semiochemical for certain insect species, although specific examples have not been documented.

The table below provides examples of fatty acid esters with known ecological functions, illustrating the types of roles this compound might play.

| Compound Name | Organism | Ecological Role |

| Isoamyl acetate (B1210297) | Honeybee (Apis mellifera) | Alarm pheromone |

| Ethyl hexanoate | Various fruits (e.g., apple) | Aroma compound, attractant |

| Methyl salicylate | Various plants | Herbivore-induced volatile, attracts predators |

| (Z)-3-Decenyl hexanoate | Poplar moth (L. sinuella) | Male courtship pheromone mdpi.com |

| Hexyl acetate | Various fruits (e.g., pear) | Key aroma component frontiersin.org |

Enzymatic Biotransformations within Biological Systems

The synthesis and degradation of this compound are governed by specific enzymatic reactions. These biotransformations are central to controlling the concentration and biological activity of the ester within an organism.

Synthesis: The primary enzyme responsible for the biosynthesis of volatile esters like this compound is alcohol acyltransferase (AAT) . nih.gov AATs are part of the BAHD superfamily of acyltransferases. nih.gov These enzymes catalyze the final step in ester formation by transferring an acyl group from an acyl-CoA donor to an alcohol substrate. nih.govnih.gov

Reaction: Hexanoyl-CoA + 3-Methylpentanol ⇌ this compound + Coenzyme A

AATs exhibit varying degrees of specificity for both their alcohol and acyl-CoA substrates, which accounts for the diverse array of esters produced by different organisms and tissues. uniprot.org For instance, AATs isolated from apple and apricot fruits have been shown to synthesize a wide range of esters contributing to fruit flavor. nih.govuniprot.org

Degradation: The primary pathway for the biotransformation of esters within biological systems is hydrolysis, a reaction catalyzed by esterases (specifically, carboxylesterases) and lipases . These enzymes cleave the ester bond, releasing the constituent alcohol and carboxylic acid. nih.gov

Reaction: this compound + H₂O ⇌ 3-Methylpentanol + Hexanoic acid

This hydrolytic activity is crucial for regulating the levels of volatile esters, ensuring their release at appropriate times (e.g., during fruit ripening) and for catabolizing them. Other potential biotransformations could involve oxidations catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, which could modify the alkyl chains of the ester, although such pathways are less commonly documented for simple volatile esters.

The enzymes involved in the metabolism of esters are summarized in the table below.

| Enzyme Class | Reaction Type | Role in Metabolism of this compound |

| Alcohol Acyltransferase (AAT) | Esterification | Biosynthesis (formation) nih.gov |

| Carboxylesterase / Lipase (B570770) | Hydrolysis | Degradation (breakdown) nih.gov |

| Cytochrome P450 Monooxygenases | Oxidation | Potential modification of the alcohol or acid moiety |

Industrial and Research Applications Non Clinical Focus

Use in Food and Beverage Formulations as a Flavorant

There is no evidence to suggest that 3-Methylpentyl hexanoate (B1226103) is used as a flavorant in food and beverage formulations. Chemical databases explicitly state that it is not recommended for flavor use. thegoodscentscompany.comperflavory.com Its organoleptic properties, which are the characteristics that would determine its potential as a flavor ingredient, are not detailed in available resources.

Role as a Chemical Intermediate in Specialized Syntheses

The role of 3-Methylpentyl hexanoate as a chemical intermediate in specialized syntheses is not documented in the surveyed scientific literature and patent databases. While esters are fundamental building blocks in organic synthesis, there are no specific, publicly accessible examples of this compound being used as a precursor for the synthesis of other molecules.

Future Research Directions and Emerging Trends

Elucidation of Undiscovered Biosynthetic Pathways

The natural occurrence of 3-Methylpentyl hexanoate (B1226103) suggests the existence of specific biosynthetic pathways in certain organisms, yet these metabolic routes are not well understood. Future research will likely focus on identifying and characterizing the enzymes and genetic machinery responsible for its synthesis in nature.

Biosynthesis of Precursors: The formation of 3-Methylpentyl hexanoate requires two key precursors: 3-methylpentanol and hexanoyl-CoA. The biosynthesis of branched-chain alcohols like 3-methylpentanol can occur in microorganisms through amino acid metabolism or keto acid pathways. For instance, engineered Corynebacterium glutamicum has been shown to produce 3-methyl-1-butanol. nih.gov Similarly, the hexanoyl-CoA precursor is a common intermediate in fatty acid synthesis in both fungi and plants. In fungi, fatty acid synthesis begins with acetyl-CoA and involves a multi-enzyme fatty acid synthase (FAS) complex to build the carbon chain. researchgate.net Elongase systems are then responsible for extending the fatty acid chain. nih.gov

Esterification Mechanisms: The final step in the biosynthesis is the esterification of 3-methylpentanol with hexanoyl-CoA. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) or a similar class of enzymes. In fungi, lipases are known to catalyze the formation of fatty acid esters, a process that is integral to their metabolism and interaction with their environment. atlasofscience.org Research into the substrate specificity and kinetic properties of these enzymes will be crucial to understanding how this compound is specifically produced over other possible ester combinations.

Future research will likely employ a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes from organisms known to produce this ester. Heterologous expression and in vitro characterization of these enzymes will be essential to confirm their role in the biosynthetic pathway.

Development of Novel and Sustainable Synthetic Approaches

The demand for natural and nature-identical flavor and fragrance compounds is driving the development of green and sustainable methods for their synthesis. For this compound, future research will likely focus on biocatalytic and chemo-catalytic methods that offer advantages over traditional chemical synthesis in terms of environmental impact and product purity.

Biocatalytic Synthesis: The use of enzymes, particularly lipases, as catalysts for ester synthesis is a promising area of research. researchgate.net Lipases can operate under mild reaction conditions and exhibit high selectivity, reducing the formation of byproducts. researchgate.net The biocatalytic synthesis of branched-chain esters has been successfully demonstrated using immobilized lipases like Novozym® 435. nih.govnih.gov These processes can often be conducted in solvent-free systems, further enhancing their green credentials. nih.govnih.gov Future work will likely involve screening for novel lipases with high specificity towards 3-methylpentanol and hexanoic acid, as well as optimizing reaction conditions to maximize yield and efficiency.

Green Chemo-catalysis: The development of solid acid catalysts presents another sustainable alternative to traditional homogeneous catalysts. researchgate.netgoogle.com These catalysts, which can include ion-exchange resins or metal oxides, are easily separable from the reaction mixture, allowing for their reuse and minimizing waste. researchgate.netnih.gov Research is ongoing to develop highly active and reusable solid acid catalysts for the esterification of fatty acids. acs.orgnih.gov The application of these catalysts to the synthesis of branched-chain esters like this compound could offer a scalable and environmentally friendly production method.

| Synthesis Approach | Catalyst Type | Key Advantages |

| Biocatalysis | Immobilized Lipases (e.g., Novozym® 435) | Mild reaction conditions, high selectivity, solvent-free options, biodegradability of catalyst. nih.govnih.gov |

| Green Chemo-catalysis | Solid Acid Catalysts (e.g., ion-exchange resins) | Reusability, ease of separation, reduced waste, potential for continuous processes. researchgate.netnih.gov |

Exploration of Understudied Biological Activities

The biological roles of many volatile esters are still being uncovered, and this compound is no exception. Future research is expected to explore a range of potential biological activities, from its role in chemical communication to its potential as an antimicrobial or pharmacological agent.

Pheromonal and Kairomonal Activity: Many methyl-branched esters serve as pheromones in insects, mediating behaviors such as mating and aggregation. rsc.orgnih.gov The structural features of this compound, specifically the branched alcohol moiety, suggest it could have a role in insect communication. nih.gov Future studies may involve electroantennography (EAG) and behavioral assays with various insect species to determine if this compound elicits a physiological or behavioral response.

Antimicrobial and Antifungal Properties: Volatile organic compounds (VOCs) produced by microorganisms and plants can exhibit antimicrobial and antifungal activity. mdpi.comoup.com Esters are among the classes of compounds that have been identified as having such properties. oup.com Future research could involve screening this compound against a panel of pathogenic bacteria and fungi to assess its inhibitory activity. researchgate.netresearchgate.net

Pharmacological Potential: Aliphatic esters are a broad class of compounds with diverse pharmacological applications. While there is no current research on the specific pharmacological effects of this compound, its chemical structure could warrant investigation for various activities. High-throughput screening assays could be employed to explore its potential interactions with various biological targets.

Advancement in High-Throughput Analytical Techniques

A deeper understanding of this compound in complex natural matrices and its applications requires sophisticated analytical techniques. Future trends in this area will focus on improving the speed, sensitivity, and scope of analysis.

Advanced Chromatographic and Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) is the standard for analyzing volatile compounds. nih.govmdpi.comfrontiersin.org Future advancements will likely involve the use of multidimensional GC (GCxGC) for enhanced separation of complex mixtures and high-resolution mass spectrometry (HRMS) for more confident identification of trace-level compounds. mdpi.com These techniques will be crucial for detecting and quantifying this compound in intricate natural samples.

High-Throughput Screening of Enzyme Activity: The development of novel biocatalysts for the synthesis of this compound will be accelerated by high-throughput screening (HTS) methods for lipase (B570770) and esterase activity. nih.govresearchgate.net These assays, often performed in microtiter plates, allow for the rapid screening of large enzyme libraries to identify variants with desired properties, such as high activity and selectivity. nih.govwiley.com Fluorimetric and spectrophotometric assays are commonly used for this purpose. nih.gov

| Analytical Technique | Application for this compound | Future Advancements |

| GC-MS/GCxGC-HRMS | Identification and quantification in complex matrices. nih.govfrontiersin.org | Increased sensitivity and resolving power for trace analysis. mdpi.com |

| Electronic Nose | Rapid aroma profiling and quality control. nih.govcuiguai.comresearchgate.net | Improved sensor specificity and advanced pattern recognition algorithms. mdpi.comnih.gov |

| High-Throughput Screening (HTS) | Discovery and optimization of biocatalysts for synthesis. nih.govresearchgate.net | Miniaturization and automation for screening larger libraries. wiley.com |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 3-Methylpentyl hexanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of esters like this compound typically involves acid-catalyzed esterification. For optimization, use heterogeneous catalysts (e.g., Amberlyst-15) to enhance reaction efficiency and simplify product separation . Monitor reaction parameters (temperature, molar ratio of reactants, catalyst loading) using tools like MATLAB or Sigma-Plot for kinetic modeling. Confirm functional groups via FTIR spectroscopy, focusing on ester carbonyl (C=O) stretches at ~1740 cm⁻¹ .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Gas Chromatography (GC) coupled with mass spectrometry (MS) is critical for assessing purity and identifying isomers or by-products. For structural confirmation, employ NMR spectroscopy (¹H and ¹³C) to resolve chemical shifts associated with the methylpentyl chain and ester moiety. Reference standards (e.g., deuterated analogs) can improve accuracy in quantification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt GHS guidelines for irritant chemicals: use fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers away from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific hazard mitigation, including spill management and first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediate stability during this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and intermediates in esterification. Focus on substituent effects (e.g., methyl branching) on reaction kinetics. Validate computational results with experimental NMR data, particularly coupling constants and chemical shifts for intermediates .

Q. What role does this compound play in microbial metabolomics, and how can its production be enhanced in synthetic co-cultures?

- Methodological Answer : In microbial consortia (e.g., Acetobacterium woodii and Clostridium drakei), this compound may act as a metabolite in carbon chain elongation. Optimize bioreactor conditions (pH, H₂/CO₂ gas ratios) to minimize by-products like acetate. Use metabolomics workflows (GC-MS or LC-MS) to track flux variations and identify rate-limiting enzymatic steps .

Q. How do structural modifications of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Design analogs with modified alkyl chains or ester groups. Evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare activity against control compounds (e.g., ethyl hexanoate) to isolate steric and electronic effects. Molecular docking studies can further elucidate binding site compatibility .

Data Contradictions and Resolution Strategies

- Contradiction : Evidence on synthesis efficiency varies between homogeneous vs. heterogeneous catalysts.

- Contradiction : Discrepancies in reported biological activity of hexanoate derivatives.

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.